5-Bromo-4-methylthiophen-2-amine
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Overview
Description
5-Bromo-4-methylthiophen-2-amine: is a heterocyclic organic compound containing a thiophene ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylthiophen-2-amine typically involves the bromination of 4-methylthiophen-2-amine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methylthiophen-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products Formed:
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-4-methylthiophen-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for the design of molecules with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, modifications of the thiophene ring can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylthiophen-2-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the amine group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Methylthiophen-2-amine: Lacks the bromine substitution, which may result in different reactivity and biological activity.
5-Bromo-2-thiophenamine: Lacks the methyl group, which can affect its chemical properties and applications.
5-Bromo-4-methylthiophene:
Uniqueness: 5-Bromo-4-methylthiophen-2-amine is unique due to the combination of the bromine atom, methyl group, and amine group on the thiophene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H6BrNS |
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Molecular Weight |
192.08 g/mol |
IUPAC Name |
5-bromo-4-methylthiophen-2-amine |
InChI |
InChI=1S/C5H6BrNS/c1-3-2-4(7)8-5(3)6/h2H,7H2,1H3 |
InChI Key |
SDEJVVPQVIIESL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)N)Br |
Origin of Product |
United States |
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